Superior Aqueous Solubility Conferred by the 1,3,4-Oxadiazole Core vs. 1,2,4-Oxadiazole Regioisomers
A matched-pair analysis from a RORγt inverse agonist program directly compared the 1,3,4-oxadiazole and 1,2,4-oxadiazole cores attached to a thiazole scaffold. The 1,3,4-oxadiazole analog exhibited significantly higher aqueous solubility than the corresponding 1,2,4-oxadiazole derivative. This difference is critical for in vivo efficacy and oral bioavailability [1]. Substituting the 1,3,4-oxadiazole core in the target compound with a 1,2,4-regioisomer would therefore result in a measurable and predictable reduction in solubility, compromising its utility as a lead-like scaffold.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | High solubility (predicted based on 1,3,4-oxadiazole core property). Computed XLogP3-AA: 0.8 [2]. |
| Comparator Or Baseline | 1,2,4-Oxadiazole regioisomer: Lower aqueous solubility (observed in matched-pair analysis in a closely related thiazole series) [1]. |
| Quantified Difference | 1,3,4-Oxadiazole > 1,2,4-Oxadiazole (exact fold-change not specified in source but described as 'significantly improved'). |
| Conditions | In vitro solubility assay; RORγt inverse agonist thiazole series. |
Why This Matters
Higher aqueous solubility enables better formulation, more reliable in vitro assays, and improved oral absorption, making the 1,3,4-oxadiazole scaffold a superior choice for lead generation.
- [1] Steeneck, C., et al. (2020). 'Discovery and optimization of new oxadiazole substituted thiazole RORγt inverse agonists through a bioisosteric amide replacement approach.' Bioorg. Med. Chem. Lett., 30(13), 127219. View Source
- [2] PubChem. Computed Properties for CID 52416673. National Center for Biotechnology Information, 2026. View Source
